exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate
Overview
Description
exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate: is a chemical compound with the molecular formula C14H26N2O4 . It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure in many biologically active molecules . This compound is often used in chemical synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate typically involves the protection of the amine group and the formation of the bicyclic structure. One common method includes the use of tert-butyl (Boc) protection for the amine group, followed by cyclization reactions to form the bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and the use of specific catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups to the bicyclic structure .
Scientific Research Applications
Chemistry: In chemistry, exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used to study the interactions of bicyclic amines with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The bicyclic structure is a common motif in many pharmacologically active compounds, making it a valuable scaffold for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry .
Mechanism of Action
The mechanism of action of exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. The Boc protection group can be removed under acidic conditions, revealing the active amine group that can participate in further chemical reactions .
Comparison with Similar Compounds
- tert-Butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- exo-3-(boc-aminomethyl)-8-azabicyclo[3.2.1]octane
Uniqueness: What sets exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate apart from similar compounds is its specific Boc protection and acetate group, which provide unique reactivity and stability. This makes it particularly useful in synthetic chemistry and drug development .
Properties
IUPAC Name |
acetic acid;tert-butyl (1S,5R)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.C2H4O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9;1-2(3)4/h8-10H,4-7,13H2,1-3H3;1H3,(H,3,4)/t8?,9-,10+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOGAGPPPDSADC-NJOOWJKCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1C2CCC1CC(C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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